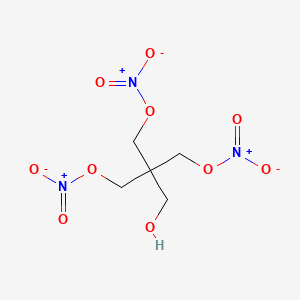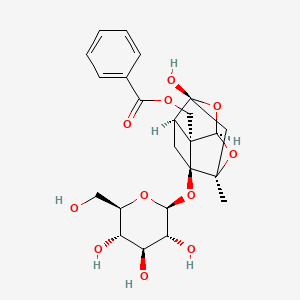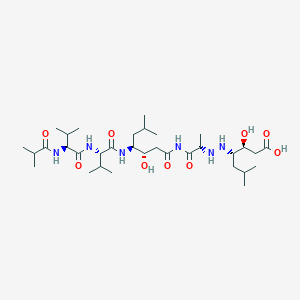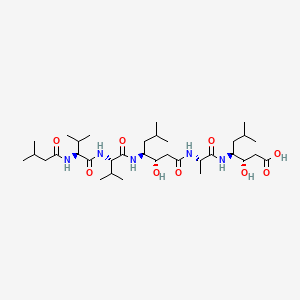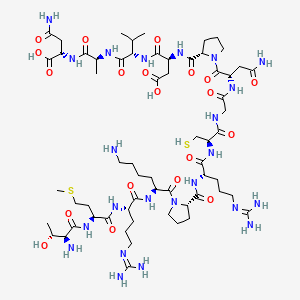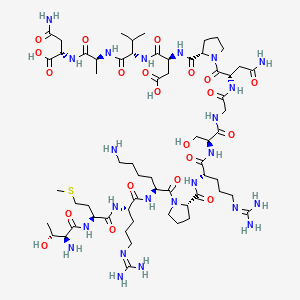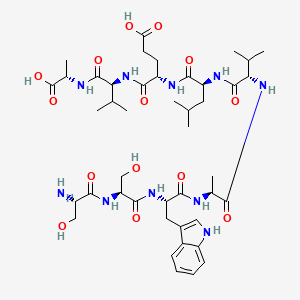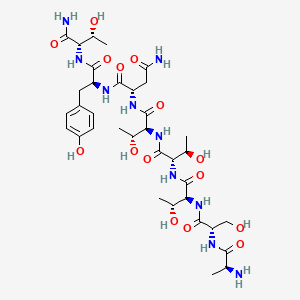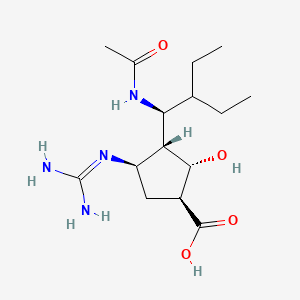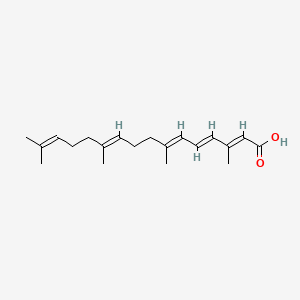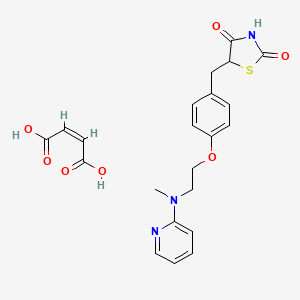
プロパルギル-PEG3-トシル
概要
説明
- この化合物は、クリックケミストリー反応に不可欠なアルキン基 (「O-プロパルギル」部分)を含んでいます。クリックケミストリーにより、アジド基とアルキン基を含む分子間の効率的で特異的な化学反応が可能になります。
- 要約すると、トシル-PEG2-O-プロパルギルはPROTACリガンド間の架橋として機能し、標的タンパク質の分解を促進します。
トシル-PEG2-O-プロパルギル: は、PEGベースのPROTACリンカーです。「PROTAC」という用語は、プロテオリシス標的キメラの略で、細胞内の特定の標的タンパク質を選択的に分解するように設計された分子です。
科学的研究の応用
Chemistry: Tos-PEG2-O-Propargyl plays a crucial role in PROTAC design, enabling targeted protein degradation.
Biology: Researchers use it to study protein function, cellular pathways, and protein-protein interactions.
Medicine: PROTACs, including those based on Tos-PEG2-O-Propargyl, hold promise for developing novel therapies.
Industry: While not directly used in large-scale production, understanding PROTACs contributes to drug discovery.
作用機序
- トシル-PEG2-O-プロパルギルのメカニズムは、E3ユビキチンリガーゼリガンド(タンパク質分解用)と標的タンパク質リガンドを架橋することを含みます。
- 結合すると、PROTACはユビキチン-プロテアソームシステムを動員し、標的タンパク質の選択的分解につながります。
類似化合物の比較
独自性: トシル-PEG2-O-プロパルギルの独自性は、PEGベースの構造とアルキン機能にあります。
類似化合物: トシル-PEG2-O-プロパルギルはPROTACに特異的ですが、他のPEGベースのリンカー(例:プロパルギル-PEG2-トシル)も同様の役割を果たします
生化学分析
Biochemical Properties
Propargyl-PEG3-Tos interacts with various enzymes and proteins. The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry . This reaction forms a stable triazole linkage, which is a key interaction in biochemical reactions .
Cellular Effects
For instance, PEGylation can enhance the stability and solubility of proteins, improve drug delivery, and reduce immunogenicity .
Molecular Mechanism
The molecular mechanism of Propargyl-PEG3-Tos primarily involves its interaction with azide-bearing compounds or biomolecules. The propargyl group of Propargyl-PEG3-Tos reacts with these compounds via copper-catalyzed azide-alkyne Click Chemistry, forming a stable triazole linkage . This reaction can lead to changes in gene expression, enzyme activation or inhibition, and other molecular effects .
Temporal Effects in Laboratory Settings
Pegylated compounds are generally known for their stability and longevity in both in vitro and in vivo studies .
Metabolic Pathways
Pegylated compounds can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Pegylated compounds are generally known to have good distribution profiles due to their enhanced solubility and stability .
Subcellular Localization
Pegylated compounds can be directed to specific compartments or organelles based on their chemical structure and the presence of targeting signals or post-translational modifications .
準備方法
合成経路: トシル-PEG2-O-プロパルギルは、確立された有機化学的方法を使用して合成できます。残念ながら、具体的な合成経路は文献では容易に入手できません。
反応条件: 合成は、トシル保護PEG(ポリエチレングリコール)誘導体をアルキン含有化合物とカップリングすることが関与すると考えられます。
工業生産: 研究における特殊な用途のため、工業規模での生産方法に関する情報は限られています。
化学反応解析
反応: トシル-PEG2-O-プロパルギルは、銅触媒アジド-アルキン環状付加(CuAAc)反応に関与できます。
一般的な試薬と条件: これらの反応には、通常、アジド含有分子(例:アジド修飾リガンド)と銅触媒が必要です。
主な生成物: 主な生成物は、トシル-PEG2-O-プロパルギルを別の分子(例:PROTACまたは薬剤)に結合することによって形成されたコンジュゲートです。
科学研究への応用
化学: トシル-PEG2-O-プロパルギルは、標的タンパク質分解を可能にするPROTAC設計において重要な役割を果たします。
生物学: 研究者は、タンパク質機能、細胞経路、およびタンパク質間相互作用を研究するために使用します。
医学: トシル-PEG2-O-プロパルギルに基づくPROTACは、新規治療法の開発に有望です。
産業: 大規模生産では直接使用されていませんが、PROTACの理解は創薬に貢献しています。
化学反応の分析
Reactions: Tos-PEG2-O-Propargyl can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions.
Common Reagents and Conditions: These reactions typically require an azide-containing molecule (e.g., azide-modified ligands) and copper catalysts.
Major Products: The primary product is the conjugate formed by linking Tos-PEG2-O-Propargyl to another molecule (e.g., a PROTAC or drug).
類似化合物との比較
Uniqueness: Tos-PEG2-O-Propargyl’s uniqueness lies in its PEG-based structure and alkyne functionality.
Similar Compounds: While Tos-PEG2-O-Propargyl is specific to PROTACs, other PEG-based linkers (e.g., Propargyl-PEG2-Tos) serve similar roles
特性
IUPAC Name |
2-(2-prop-2-ynoxyethoxy)ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O5S/c1-3-8-17-9-10-18-11-12-19-20(15,16)14-6-4-13(2)5-7-14/h1,4-7H,8-12H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLBARIQCXNLPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


